![molecular formula C14H16BrN3O3S B7552050 5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7552050.png)
5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole involves its ability to inhibit PDE5, which leads to an increase in the levels of cGMP in the body. This, in turn, results in the relaxation of smooth muscle cells and vasodilation, which improves blood flow to various organs, including the penis and lungs. Additionally, 5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole are primarily related to its ability to inhibit PDE5 and induce apoptosis in cancer cells. Inhibition of PDE5 leads to an increase in cGMP levels, which results in vasodilation and improved blood flow. This can have beneficial effects in the treatment of erectile dysfunction and pulmonary arterial hypertension. The induction of apoptosis in cancer cells can lead to the inhibition of tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole in lab experiments include its potency and specificity as a PDE5 inhibitor and its potential as an anticancer agent. However, the limitations include its high cost and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research and development of 5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole. These include:
1. Further studies to determine its safety and efficacy in humans as a PDE5 inhibitor and anticancer agent.
2. Investigation of its potential as a treatment for other diseases, such as heart failure, stroke, and Alzheimer's disease.
3. Development of new synthetic methods to improve the yield and reduce the cost of production.
4. Optimization of its pharmacokinetic properties to improve its bioavailability and reduce its toxicity.
5. Investigation of its mechanism of action in more detail to identify new targets for drug development.
In conclusion, 5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole is a chemical compound with significant potential in the fields of medicinal chemistry, pharmacology, and biochemistry. Its ability to inhibit PDE5 and induce apoptosis in cancer cells makes it a promising candidate for the treatment of various diseases. However, further studies are needed to determine its safety and efficacy in humans and to optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of 5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole involves the reaction of 4-bromobenzenesulfonyl chloride with 3-methylpiperidine-1-carboxylic acid in the presence of triethylamine and N,N-dimethylformamide (DMF). The resulting intermediate is then reacted with hydrazine hydrate and acetic anhydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several studies have reported its effectiveness as a potent inhibitor of phosphodiesterase 5 (PDE5), an enzyme that plays a crucial role in regulating the levels of cyclic guanosine monophosphate (cGMP) in the body. PDE5 inhibitors, such as sildenafil and tadalafil, are commonly used for the treatment of erectile dysfunction and pulmonary arterial hypertension. 5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole has also been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
5-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]-3-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O3S/c1-10-16-14(21-17-10)11-3-2-8-18(9-11)22(19,20)13-6-4-12(15)5-7-13/h4-7,11H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNPMSLLDOPKKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.